Fmoc-his(mmt)-oh

Descripción general

Descripción

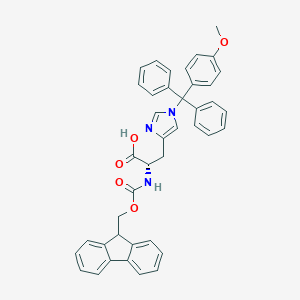

Fmoc-His(MMt)-OH is a derivative of the amino acid histidine . It is used in research and not for medicinal or household use .

Synthesis Analysis

Fmoc-His(MMt)-OH is used in the preparation of peptides. The synthesis involves the coupling of amino acid monomers, and the development of protecting group strategies for relevant amino acids .Molecular Structure Analysis

The molecular formula of Fmoc-His(MMt)-OH is C41H35N3O5 . Its molecular weight is 649.73 g/mol . The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group and a 4-methoxytrityl (MMt) group .Physical And Chemical Properties Analysis

Fmoc-His(MMt)-OH is a white to off-white crystalline substance . . The compound should be stored in a sealed, cool, and dry condition .Aplicaciones Científicas De Investigación

Biomedical Applications

“Fmoc-his(mmt)-oh” is used in the creation of Peptide-based hydrogels (PHGs) . These are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are used as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of series K, which include “Fmoc-his(mmt)-oh”, have been found to be capable of forming gels . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Peptide Synthesis

“Fmoc-his(mmt)-oh” is used in Solid-phase peptide synthesis (SPPS) . This is the strategy of choice for the synthesis of peptides for research and production purposes .

Green Chemistry

From a green chemistry perspective, SPPS has several positive features . However, it is hampered by high solvent consumption for washings after each of the two main steps, namely deprotection and coupling . “Fmoc-his(mmt)-oh” is used in a new protocol that combines the two steps into one, bringing about a saving of 75% of the solvent .

Cell Signaling Studies

Synthetic peptides, which can be created using “Fmoc-his(mmt)-oh”, have been used for different studies such as cell signaling .

Development of Epitope-Specific Antibodies

“Fmoc-his(mmt)-oh” can be used in the synthesis of peptides that are used in the development of epitope-specific antibodies .

Cell-Biology Studies

Synthetic peptides, which can be created using “Fmoc-his(mmt)-oh”, have been used in cell-biology studies .

Biomarkers for Diseases

“Fmoc-his(mmt)-oh” can be used in the synthesis of peptides that are used as biomarkers for diseases .

Safety and Hazards

Fmoc-His(MMt)-OH should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Direcciones Futuras

Fmoc-His(MMt)-OH has potential applications in the field of peptide drug discovery. It can be used in the synthesis of DNA-encoded chemical libraries (DECLs) of peptides, which offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .

Mecanismo De Acción

Target of Action

Fmoc-his(mmt)-oh, a modified amino acid, primarily targets the process of peptide synthesis . It is used as a building block in the design of novel enzymes and vaccines . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This is driven by hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-his(mmt)-oh is the synthesis of peptides. The compound plays a significant role in the self-assembly of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . This self-assembly process is crucial for the fabrication of functional materials .

Result of Action

The molecular and cellular effects of Fmoc-his(mmt)-oh’s action are primarily seen in its ability to facilitate the self-assembly of peptides. This results in the formation of functional materials with potential applications related to cell cultivation, bio-templating, optical devices, drug delivery, catalysis, therapeutic and antibiotic properties .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXYQHDPFNGLFW-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568887 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-his(mmt)-oh | |

CAS RN |

133367-33-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

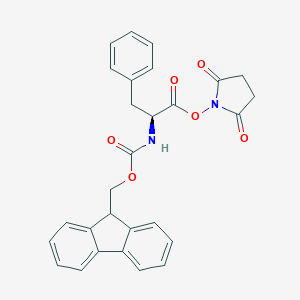

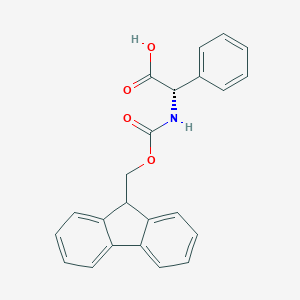

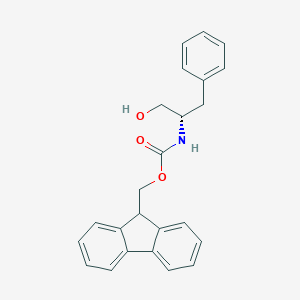

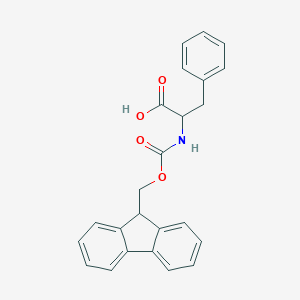

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

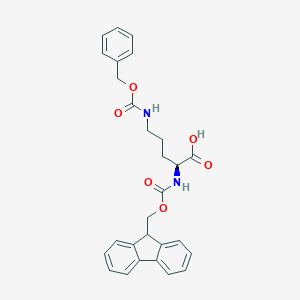

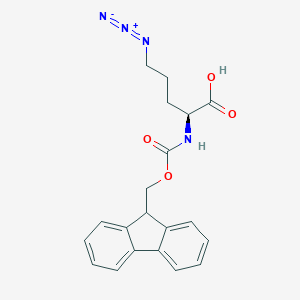

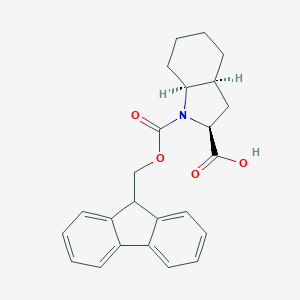

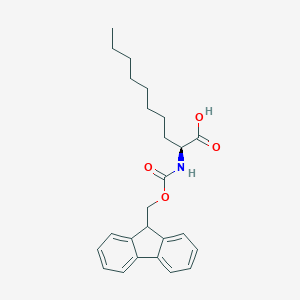

Feasible Synthetic Routes

Q & A

Q1: What makes Fmoc-His(Mmt)-OH particularly useful in peptide synthesis?

A1: Fmoc-His(Mmt)-OH is a derivative of the amino acid histidine, specifically designed for use in solid-phase peptide synthesis (SPPS). Its key feature is the presence of two protecting groups:

- Mmt (4-Methoxytrityl): This group selectively protects the imidazole side chain of histidine. Importantly, the Mmt group exhibits high sensitivity to acidic conditions, allowing for its removal under very mild acidic conditions that will not affect other commonly used protecting groups in peptide synthesis [, ].

Q2: Are there any other advantages of using Fmoc-His(Mmt)-OH in peptide synthesis?

A2: Yes, besides its orthogonal protecting group strategy, Fmoc-His(Mmt)-OH offers additional advantages:

- High Acid Sensitivity: The Mmt group can be cleaved under very mild acidic conditions, minimizing side reactions and racemization, which are critical considerations in peptide synthesis [, ].

- Improved Purity: The use of Fmoc-His(Mmt)-OH can lead to peptides with higher purity due to the cleaner removal of the Mmt group compared to other protecting groups [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.